4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Description
This compound is a piperazine-1-carboxamide derivative featuring a 1,3-benzodioxole methyl group at the 4-position of the piperazine ring and a 3-fluorophenyl-substituted 5-oxopyrrolidin-3-yl moiety as the carboxamide substituent. The 5-oxopyrrolidin group may enhance solubility and metabolic stability compared to simpler aryl substituents .
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O4/c24-17-2-1-3-19(11-17)28-14-18(12-22(28)29)25-23(30)27-8-6-26(7-9-27)13-16-4-5-20-21(10-16)32-15-31-20/h1-5,10-11,18H,6-9,12-15H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHNEJQCYOPTMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)NC4CC(=O)N(C4)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized by cyclizing catechol with dichloromethane under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.
Pyrrolidinyl Piperazine Formation: The pyrrolidinyl piperazine core is synthesized by reacting piperazine with a suitable pyrrolidinone derivative.
Coupling Reactions: The final step involves coupling the benzodioxole moiety with the pyrrolidinyl piperazine carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield quinone derivatives, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Neuroscience
JZL184 has been extensively studied for its effects on the endocannabinoid system. It acts as a selective inhibitor of MAGL, leading to increased levels of 2-arachidonoylglycerol (2-AG), an endocannabinoid that modulates various physiological processes.
Key Findings:
- Pain Management: Research indicates that JZL184 may have analgesic properties by enhancing the analgesic effects of cannabinoids through increased 2-AG levels .
- Anxiety and Depression: Studies suggest potential anxiolytic and antidepressant effects due to modulation of the endocannabinoid system .
Medicinal Chemistry
The compound's ability to inhibit MAGL has made it a target for drug development aimed at treating various conditions related to the endocannabinoid system.
Applications:
- Neurodegenerative Diseases: There is ongoing research into the use of JZL184 for neuroprotection in diseases like Alzheimer's and Parkinson's by reducing neuroinflammation .
- Obesity and Metabolic Disorders: JZL184 has shown promise in animal models for its potential to regulate appetite and energy balance .
Toxicological Studies
In forensic science, JZL184 has been identified as a substance of concern due to its psychoactive properties. Its detection in biological samples is crucial for understanding its impact on human health and safety.
Toxicological Insights:
- Drug Testing: JZL184 can be detected in urine and blood samples, making it relevant for toxicological screenings in cases of suspected drug use .
- Safety Profile: Studies indicate that while JZL184 exhibits therapeutic potential, it also poses risks for abuse and dependence due to its psychoactive effects .
Case Studies
Several case studies highlight the implications of JZL184 in clinical and forensic settings:
Mechanism of Action
The mechanism of action of 4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of piperazine-carboxamide derivatives. Below is a comparative analysis with structurally analogous molecules:
Table 1: Structural and Functional Comparison
*Estimated based on analogous structures.
Key Observations
Substituent Effects on Bioactivity :
- The target compound ’s 3-fluorophenyl group may enhance binding to aromatic-rich receptor pockets (e.g., 5-HT2A) compared to the trifluoromethylphenyl group in , which increases lipophilicity but may reduce selectivity.
- The 5-oxopyrrolidin moiety improves solubility over simpler aryl groups (e.g., in ) while maintaining metabolic stability, contrasting with the labile thioamide group in .
The benzoxazinone group in introduces hydrogen-bonding capacity, favoring aqueous solubility but possibly reducing CNS penetration.
Synthetic Accessibility :
- The target compound’s synthesis likely employs coupling reagents like HCTU (as in ) for amide bond formation between the piperazine and 5-oxopyrrolidin intermediates.
Research Findings and Implications
- Target vs. : The substitution of furylmethyl with benzodioxolylmethyl may enhance π-π stacking in receptor binding, while the oxopyrrolidin group mitigates the metabolic risks associated with thioamides .
- Target vs.
- Target vs. : Dual trifluoromethyl groups in increase molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but raise toxicity concerns relative to the target’s single fluorine .
Biological Activity
The compound 4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide , often referred to as a piperazine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex molecular structure characterized by the presence of a piperazine ring, a benzodioxole moiety, and a pyrrolidine derivative. The structural formula can be represented as follows:
Table 1: Structural Components
| Component | Description |
|---|---|
| Piperazine Ring | Central nitrogen-containing heterocycle |
| Benzodioxole Moiety | Aromatic system contributing to bioactivity |
| Pyrrolidine Derivative | Enhances binding affinity and biological effects |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies suggest that it may act as an inhibitor of specific enzymes and receptors involved in disease pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as acetylcholinesterase (AChE) and urease, which are critical in neurological and gastrointestinal functions respectively .
- Receptor Binding : It may interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive functions.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Antioxidant Activity : Preliminary studies have demonstrated its ability to reduce oxidative stress markers, suggesting potential applications in neuroprotection .
- Anticancer Properties : Some derivatives have exhibited cytotoxic effects against various cancer cell lines, indicating their potential use in cancer therapy .
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
Case Study 1: Antioxidative Properties
In a study examining the antioxidative properties of related piperazine derivatives, compounds were evaluated for their ability to scavenge free radicals. One derivative demonstrated significant protective effects against hydrogen peroxide-induced oxidative damage in neuronal cells, highlighting the potential for neuroprotective applications .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer activity of piperazine derivatives similar to the compound . Results indicated that certain modifications enhanced cytotoxicity against breast cancer cells (MCF-7), with mechanisms involving apoptosis induction and cell cycle arrest observed through flow cytometry analysis .
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how are they addressed?
The synthesis involves multi-step reactions to assemble the benzodioxole-piperazine-pyrrolidinone scaffold. Critical challenges include:
- Coupling reactions : Condensation of the benzodioxolemethyl-piperazine intermediate with the 3-fluorophenyl-pyrrolidinone moiety requires precise control of stoichiometry and temperature to avoid side products .
- Purification : Chromatography or recrystallization is often needed to isolate the final product due to structural complexity .
- Functional group compatibility : Protecting groups (e.g., for the pyrrolidinone carbonyl) may be necessary during intermediate steps .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify the integration of aromatic protons (benzodioxole and fluorophenyl groups) and the piperazine-pyrrolidinone backbone .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₂₃H₂₃F₂N₃O₄) and fragmentation patterns .
- HPLC : Purity assessment (>95%) is critical for biological assays to exclude impurities that could skew results .
Q. What preliminary assays are recommended to screen for biological activity?
- Enzyme inhibition assays : Test for FAAH (fatty acid amide hydrolase) modulation, given structural similarities to known FAAH inhibitors with benzodioxole-piperazine motifs .
- Kinase profiling : Screen against kinase panels (e.g., EGFR, Aurora kinases) due to the pyrrolidinone-carboxamide’s potential ATP-binding site interactions .
- Solubility testing : Use DMSO/PBS solutions to determine solubility limits for in vitro assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
- Substituent variation : Replace the 3-fluorophenyl group with 4-chloro or 4-methoxy analogs to assess electronic effects on target binding .
- Scaffold modifications : Introduce methyl groups to the piperazine ring to enhance metabolic stability or adjust steric bulk .
- Biological testing : Compare IC₅₀ values across analogs in enzyme assays (e.g., FAAH inhibition) and cell-based models (e.g., cancer proliferation) .
Q. What strategies mitigate metabolic instability observed in preclinical studies?
- Deuterium incorporation : Replace labile hydrogen atoms (e.g., in the benzodioxole methylene group) to slow oxidative metabolism .
- Prodrug design : Mask the pyrrolidinone carbonyl as an ester to improve oral bioavailability .
- Metabolite identification : Use LC-MS/MS to profile hepatic microsomal metabolites and guide structural refinements .
Q. How can computational methods guide target identification and binding mode prediction?
- Molecular docking : Model the compound into FAAH’s active site (PDB: 3QJ8) to predict interactions with catalytic residues (e.g., Ser241) .
- MD simulations : Simulate binding dynamics to assess stability in kinase domains (e.g., EGFR’s hydrophobic pocket) .
- QSAR modeling : Corrogate substituent properties (e.g., logP, polar surface area) with in vitro activity data to prioritize analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
